molecular formula C19H20ClN3O4S B1683582 4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide CAS No. 93101-02-1

4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide

Cat. No.: B1683582
CAS No.: 93101-02-1
M. Wt: 421.9 g/mol
InChI Key: BKRSVROQVRTSND-XUTLUUPISA-N
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Description

W-18 is a compound belonging to a series of 32 substances (designated as W-1 to W-32). These compounds were initially synthesized during academic research on analgesic drug discovery in the 1980s. W-18 emerged as a designer drug in the 2010s. It was invented at the University of Alberta, where preliminary studies in animals demonstrated its pain-killing activity in mice .

Scientific Research Applications

W-18’s scientific research applications are limited due to its recent emergence and lack of comprehensive studies. potential areas of interest include:

    Pharmacology: Investigating its interactions with receptors and potential therapeutic effects.

    Toxicology: Assessing its safety profile and potential risks.

    Forensic Analysis: Detecting W-18 in biological samples.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of bacterial enzymes .

Future Directions

Future research could explore the potential biological activity of this compound, given the known activities of sulfonamides and piperidine derivatives . Additionally, modifications of the compound, such as the reduction of the nitro group or the introduction of other substituents, could be investigated.

Preparation Methods

Synthetic Routes:: The synthetic route for W-18 involves specific chemical transformations. Unfortunately, detailed information on the exact synthetic steps is scarce due to its status as a designer drug. it likely follows a sequence of reactions to form the final compound.

Industrial Production:: W-18 is not industrially produced on a large scale. Its limited availability and illicit nature have hindered systematic industrial production.

Chemical Reactions Analysis

Reactivity:: W-18 does not undergo extensive chemical reactions. it has been found to exhibit weak activity at sigma receptors and the translocator protein (peripheral benzodiazepine receptor). Additionally, it inhibits the hERG potassium channel with micromolar affinity, which could potentially cause cardiac arrhythmia at high doses .

Common Reagents and Conditions:: Specific reagents and conditions for W-18’s reactions remain undisclosed. Researchers have primarily focused on its pharmacological properties rather than its synthetic pathways.

Comparison with Similar Compounds

W-18 stands out due to its unique properties. it is essential to note that it is not an opioid, contrary to early popular press reports. Other similar compounds include fentanyl analogs and potent synthetic opioids.

Properties

CAS No.

93101-02-1

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

(NE)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19+

InChI Key

BKRSVROQVRTSND-XUTLUUPISA-N

Isomeric SMILES

C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

W-18;  W 18;  W18.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
Reactant of Route 2
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
Reactant of Route 3
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
Reactant of Route 4
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
Reactant of Route 5
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
Reactant of Route 6
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide

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